molecular formula C15H14N4OS B2417669 N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea CAS No. 866042-25-3

N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea

Cat. No.: B2417669
CAS No.: 866042-25-3
M. Wt: 298.36
InChI Key: UJNYZOORNPMFIX-UHFFFAOYSA-N
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Description

N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzothiadiazole ring and a dimethylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 1,2,3-benzothiadiazole-5-amine with 2,6-dimethylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiadiazole or dimethylphenyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored the compound’s potential as a bioactive agent, with studies investigating its effects on various biological systems and organisms.

    Medicine: The compound’s potential therapeutic properties are being investigated, including its use as a lead compound for the development of new drugs.

    Industry: In the agricultural sector, the compound is studied for its potential use as a pesticide or herbicide. Its properties are also being explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological setting, the compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-dimethylphenyl)urea can be compared with other similar compounds, such as:

    N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dimethylphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may lead to differences in reactivity and properties.

    N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,6-diethylphenyl)urea: The presence of ethyl groups instead of methyl groups on the phenyl ring can affect the compound’s steric and electronic properties, influencing its behavior in chemical reactions and applications.

    N-(1,2,3-benzothiadiazol-5-yl)-N’-(3,5-dimethylphenyl)urea: The substitution pattern on the phenyl ring is different, which may result in variations in the compound’s physical and chemical properties.

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9-4-3-5-10(2)14(9)17-15(20)16-11-6-7-13-12(8-11)18-19-21-13/h3-8H,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYZOORNPMFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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